molecular formula C12H16BrNO3 B1444816 4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide CAS No. 1458102-29-8

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide

Cat. No.: B1444816
CAS No.: 1458102-29-8
M. Wt: 302.16 g/mol
InChI Key: UNROPCANOMZLJG-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide” is a complex organic molecule. It likely contains a bromophenoxy group, which is a phenol group with a bromine atom and an oxygen atom attached . It also seems to have a methoxy group and a methylbutanamide group, which are common in various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-bromomethylbenzoic acid are synthesized using reactions involving NBS (N-bromosuccinimide) in a solvent like chlorobenzene .

Scientific Research Applications

Environmental Applications and Toxicology

  • Environmental Concentrations and Toxicology of Brominated Phenols: Brominated phenols, like 2,4,6-Tribromophenol, are extensively studied for their occurrence in the environment, toxicokinetics, and toxicodynamics. These compounds, used in the synthesis of flame retardants and pesticides, are ubiquitous in the environment and pose potential health risks due to their toxicity and persistence (Koch & Sures, 2018).

Pharmacological Studies

  • Anticancer Properties

    The study on eugenol, a phenolic compound, highlights its potential anticancer properties through various mechanisms, including inducing cell death and inhibiting cell migration. This suggests that structurally similar compounds, such as bromophenols, could have potential therapeutic applications in cancer treatment (Zari, Zari, & Hakeem, 2021).

  • Pharmacological Properties of Thymol

    Thymol, a natural monoterpene phenol found in thyme, exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antibacterial activities. This review underlines the therapeutic potential of phenolic compounds in treating various diseases, which could be relevant for the study of "4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide" (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific use, which is not provided .

Safety and Hazards

Based on similar compounds, it may cause serious eye damage and may be harmful if swallowed. It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for this compound are not clear without more specific information about its intended use .

Properties

IUPAC Name

4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-14(16-2)12(15)4-3-9-17-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNROPCANOMZLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCOC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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